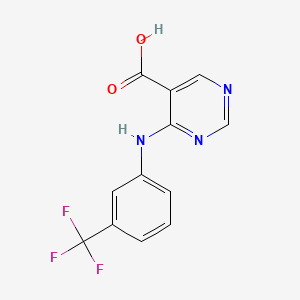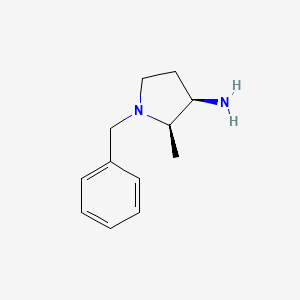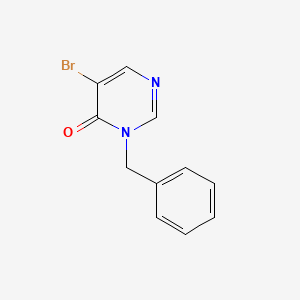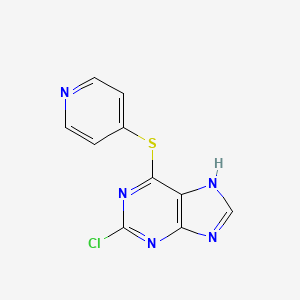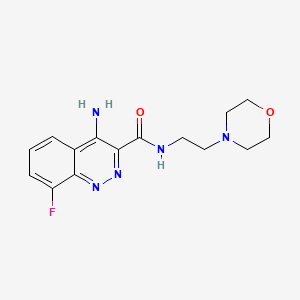
3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(4-morpholinyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(4-morpholinyl)ethyl)- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a cinnoline core, an amino group, a fluoro substituent, and a morpholinyl ethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(4-morpholinyl)ethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cinnoline Core: This step involves the cyclization of appropriate precursors to form the cinnoline ring.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.
Fluorination: The fluoro substituent is added using fluorinating agents under controlled conditions.
Attachment of the Morpholinyl Ethyl Side Chain: This step involves the reaction of the cinnoline derivative with a morpholine derivative to introduce the morpholinyl ethyl side chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(4-morpholinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the amino and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(4-morpholinyl)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(4-morpholinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Cinnolinecarboxamide, 4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propyl-
- 3-Cinnolinecarboxamide, 4-amino-8-(2-fluoro-6-hydroxyphenyl)-N-propyl-
Uniqueness
3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(4-morpholinyl)ethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
187231-63-6 |
|---|---|
Fórmula molecular |
C15H18FN5O2 |
Peso molecular |
319.33 g/mol |
Nombre IUPAC |
4-amino-8-fluoro-N-(2-morpholin-4-ylethyl)cinnoline-3-carboxamide |
InChI |
InChI=1S/C15H18FN5O2/c16-11-3-1-2-10-12(17)14(20-19-13(10)11)15(22)18-4-5-21-6-8-23-9-7-21/h1-3H,4-9H2,(H2,17,19)(H,18,22) |
Clave InChI |
ZGFWWZRTBBIPCT-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCNC(=O)C2=NN=C3C(=C2N)C=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


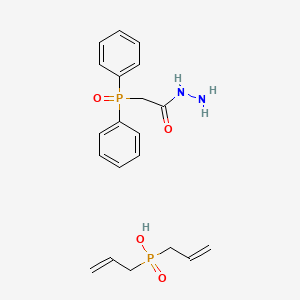
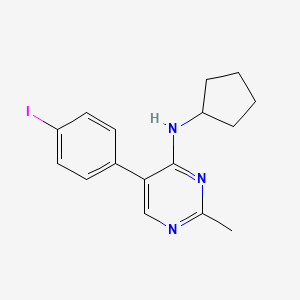
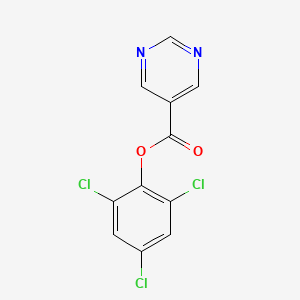
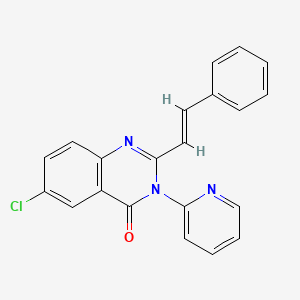
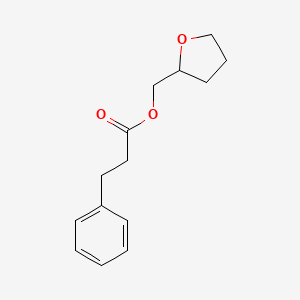
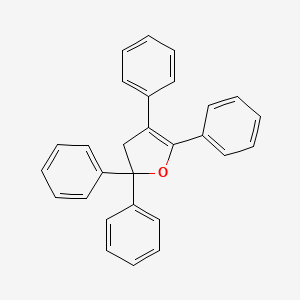
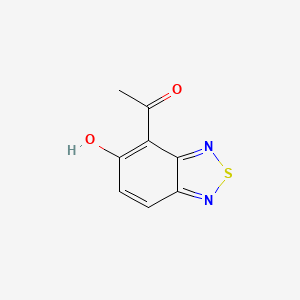
![Cyclopenta[kl]acridine](/img/structure/B15214711.png)
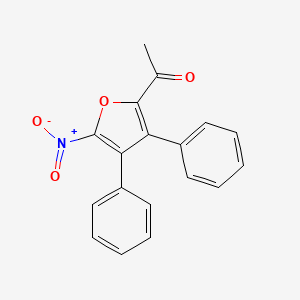
![N-[2-(Furan-2-yl)-5-nitro-1,3-thiazol-4-yl]formamide](/img/structure/B15214736.png)
